(Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Description
The compound (Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one belongs to the aurone family, a class of flavonoids characterized by a benzofuran-3(2H)-one scaffold with a substituted benzylidene or heterocyclic group at the C2 position. Aurones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This derivative features a furan-2-ylmethylene group at C2 and a 3-methylbut-2-en-1-yloxy (prenyloxy) substituent at C5.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-12(2)7-9-21-14-5-6-15-16(10-14)22-17(18(15)19)11-13-4-3-8-20-13/h3-8,10-11H,9H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWJUWVJCFBJZ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one can be represented as follows:
This compound features a furan ring and a benzofuran moiety, which are key components contributing to its biological activities.
Antioxidant Activity
Benzofuran derivatives are known for their antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress. The antioxidant activity is primarily attributed to the presence of hydroxyl groups and the conjugated system in the benzofuran structure .
Anti-inflammatory Effects
Studies have shown that benzofuran derivatives exhibit significant anti-inflammatory activities. For instance, derivatives similar to (Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These compounds also suppress NF-kB activity, which plays a crucial role in inflammatory responses .
Anticancer Properties
Recent investigations into benzofuran derivatives have revealed promising anticancer activities. Compounds structurally related to (Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of several benzofuran derivatives, including those structurally similar to our compound. Results showed a reduction in NO production and inhibition of COX enzymes, indicating strong anti-inflammatory potential .
- Anticancer Activity Evaluation : Another research effort focused on synthesizing new aurone derivatives from benzofuran precursors. The study found that these compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications in the benzofuran structure can enhance anticancer efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aurones exhibit structure-activity relationships (SAR) highly dependent on substituents at C2, C6, and C6. Below is a comparative analysis of the target compound with analogs reported in recent studies:
Key Observations
C2 Substituent Effects: The furan-2-ylmethylene group in the target compound may confer distinct electronic properties compared to indole (5a) or pyridine (5b) derivatives. Halogenated benzylidenes (e.g., 2,4-dichloro in ) enhance cytotoxicity but may increase toxicity risks .
C6 Substituent Effects :
- The 3-methylbut-2-en-1-yloxy group (prenyloxy) in the target compound and improves lipophilicity (LogP ~4.9), favoring cellular uptake . This contrasts with hydroxy or methoxy groups (e.g., 6y), which enhance solubility but reduce membrane permeability .
- Bulkier groups (e.g., 2,6-dichlorobenzyloxy in 5b) improve target selectivity but may reduce synthetic yields (58% for 5b vs. 86.2% for 6y) .
Biological Activity Trends: Aurones with heterocyclic C2 substituents (e.g., 5a, 5b) show nanomolar potency against cancer cells, linked to tubulin disruption . Prenyloxy-containing analogs (target compound, ) are understudied in biological assays but predicted to exhibit similar mechanisms due to structural similarity to 5a/5b . Antiviral activity (e.g., CID:1804018) is associated with dimethoxybenzylidene and oxoethoxy groups, suggesting substituent flexibility for diverse applications .
Table 2: Physicochemical Properties
- Synthetic Accessibility : The target compound’s prenyloxy group requires selective alkylation under basic conditions (e.g., K2CO3/NaI in acetone), as seen in and . Furan-2-carbaldehyde condensation follows standard aldol protocols (e.g., NaOH-mediated) .
Q & A
Q. What are the common synthetic routes for (Z)-2-(furan-2-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one?
The compound is typically synthesized via Knoevenagel condensation , where a benzofuran-3(2H)-one core reacts with aldehydes under specific conditions. For example:
- Ultrasound-assisted synthesis : Using natural deep eutectic solvents (NaDES) as both solvent and catalyst, the reaction between benzofuranone and furan-2-carboxaldehyde is accelerated (18 min reaction time, 59% yield) .
- Traditional condensation : Base-catalyzed (e.g., NaH in THF) reactions with aldehydes or pre-functionalized intermediates, as seen in the synthesis of structurally similar benzofurans .
Q. Key Steps :
Activation of the benzofuranone carbonyl group.
Nucleophilic attack by the aldehyde’s α-hydrogen.
Dehydration to form the exocyclic double bond.
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Solvent and Catalyst Optimization :
- Temperature Control : Lower temperatures (0°C) minimize decomposition during sensitive steps (e.g., alkylation of phenolic -OH groups) .
- Work-up Procedures : Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively isolates the product from byproducts .
Q. Comparative Table :
| Method | Yield (%) | Time | Conditions | Reference |
|---|---|---|---|---|
| NaDES + Ultrasound | 59 | 18 min | RT, solvent-free | |
| Traditional Knoevenagel | 52–70 | 5–24 h | Reflux, THF/NaH |
Q. What strategies are employed to resolve contradictions in reported spectroscopic data or physical properties?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., (Z)-2-(thiophen-2-ylmethylene) derivatives) to assign ambiguous peaks .
- Crystallography : Single-crystal X-ray diffraction resolves discrepancies in melting points or stereochemistry .
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, drying agents) to minimize variability in physical properties like melting points .
Case Study :
A reported melting point of 114–117°C for a (Z)-aurone derivative conflicted with literature (126–128°C). The discrepancy was attributed to differences in crystallization solvents (benzene vs. ethanol) .
Q. What methodologies are used to evaluate the biological activity of this compound in pharmacological studies?
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., furan vs. thiophene) and compare IC₅₀ values to identify pharmacophores .
Q. Experimental Design Considerations :
- Dose-Response Curves : Test concentrations from 1–100 μM to determine efficacy and toxicity thresholds.
- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls (DMSO <0.1%) .
Q. Safety and Handling :
- PPE : Gloves, safety glasses, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
